An In-depth Technical Guide to 4-Fluorophenylacetic Acid
An In-depth Technical Guide to 4-Fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluorophenylacetic acid, a key chemical intermediate. The document details its chemical and physical properties, primary applications, synthesis protocols, analytical methods, and safety information, tailored for professionals in research and drug development.
Core Chemical Identity
4-Fluorophenylacetic acid, also known as 2-(4-fluorophenyl)acetic acid, is an aromatic carboxylic acid.[1] The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, enhancing the pharmacological and biological activity of its derivatives.[1][2][3][4]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 405-50-5[2][5][6] |
| Molecular Formula | C₈H₇FO₂[5][7][8] |
| Molecular Weight | 154.14 g/mol [5][6][9] |
| IUPAC Name | 2-(4-fluorophenyl)acetic acid[7][9] |
| Synonyms | 4-Fluorobenzeneacetic acid, p-Fluorophenylacetic acid[5][9] |
| InChI Key | MGKPFALCNDRSQD-UHFFFAOYSA-N[6][7] |
| SMILES | OC(=O)Cc1ccc(F)cc1[6][7] |
Physicochemical Properties
4-Fluorophenylacetic acid is a white to off-white crystalline solid at room temperature.[2][8] Its physical and chemical characteristics are crucial for its application in synthesis and formulation.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline powder or crystals[2][3][8] |
| Melting Point | 81-83 °C[5][6] |
| Boiling Point | 164 °C (at 2.25 torr)[5][10] |
| Flash Point | >100 °C[5] |
| Density | 1.27 g/cm³[8] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, and DMSO[3][8][11][12] |
| pKa | Data not readily available in search results |
Applications in Research and Development
4-Fluorophenylacetic acid is a versatile building block primarily used as an intermediate in the synthesis of more complex molecules across various industries.[1][2]
-
Pharmaceuticals: It is a crucial precursor in the synthesis of a range of pharmaceuticals.[1][2][4] Its most notable applications include the production of fluorinated anesthetics, non-steroidal anti-inflammatory drugs (NSAIDs), and analgesics.[1][2][7][8] The fluorine substitution often improves the metabolic stability and bioavailability of the final drug product.[2][3] It is also used in the development of anti-viral agents, specifically as a building block for antagonists of the human CCR5 receptor, a key target in anti-HIV-1 therapy.[2]
-
Agrochemicals: In agricultural chemistry, this compound serves as an intermediate for creating herbicides, fungicides, and pesticides, contributing to crop protection.[1][4][8]
-
Biochemical Research: Researchers utilize 4-fluorophenylacetic acid in studies involving enzyme inhibition and receptor binding to elucidate drug mechanisms of action.[1][4][8]
-
Material Science: It finds use in the synthesis of polymers and other materials to enhance properties like thermal stability.[1]
Experimental Protocols
Detailed methodologies are critical for the successful application of 4-Fluorophenylacetic acid in synthesis. Below are summaries of cited experimental protocols.
A cited patent outlines a method for preparing 4-Fluorophenylacetic acid starting from 4-fluoroaniline (B128567).[14] This multi-step process involves a diazotization-addition reaction followed by hydrolysis.
Methodology:
-
Diazotization-Addition:
-
Dissolve 250g of 4-fluoroaniline in 800g of 15% HCl with heating and stirring until the solution is clear.
-
Cool the mixture to a temperature range of -5 to 5 °C.
-
Add 400g of dichloromethane (B109758), 20g of tetramethylammonium (B1211777) chloride, and 20g of copper chloride.
-
Slowly add a solution of 210g of sodium nitrite (B80452) in water, maintaining the temperature.
-
Concurrently, add a dichloromethane solution containing 250g of vinylidene chloride.
-
Allow the insulation reaction to proceed for 2 hours.
-
After completion, quench any excess nitrous acid. The intermediate product formed is 1-(2,2,2-trichloroethyl)-4-fluorobenzene.
-
-
Hydrolysis:
-
In a three-necked flask under a nitrogen atmosphere, add 400g of 25% hydrochloric acid.
-
Heat the acid to 65-75 °C.
-
Add 300g of the intermediate, 1-(2,2,2-trichloroethyl)-4-fluorobenzene, and 50g of dichloroethane dropwise.
-
Maintain the reaction temperature for 8 hours.
-
Upon completion, cool the system and quench by adding the mixture to ice water.
-
-
Purification:
-
Filter the resulting solid product.
-
Wash the solid.
-
Perform recrystallization from toluene (B28343) to yield pure 4-Fluorophenylacetic acid (reported yield: 175.6g, >99% purity by HPLC).[14]
-
An HPLC method has been described for the separation of fluorophenylacetic acid isomers, which is essential for quality control and purity assessment.[13]
Methodology:
-
Column: Primesep SB reverse-phase column (4.6 x 250 mm, 5 µm, 100 Å).
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. Two conditions are provided:
-
Condition 1: 40/60% MeCN/H₂O with 0.2% Formic Acid buffer.
-
Condition 2: 60/40% MeCN/H₂O with 2.0% Acetic Acid buffer.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 264 nm.
-
Outcome: This method allows for the retention, separation, and precise resolution of 4-fluorophenylacetic acid from its 2- and 3-fluoro isomers. The method is also compatible with Mass Spectrometry (MS).[13]
Safety and Handling
4-Fluorophenylacetic acid is classified as an irritant.[9][15] Proper safety precautions are mandatory when handling this compound.
-
Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear approved safety goggles or a face shield.[5][10]
-
Skin Protection: Handle with impervious gloves. Wear protective clothing to prevent skin contact.[5][10]
-
Respiratory Protection: Not typically required where ventilation is adequate. If dust is generated, use a NIOSH-approved N95 dust mask.[5]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][15]
-
Skin Contact: Immediately wash off with soap and plenty of water.[5][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[5][10]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a cool, dry place.[12][15] It is incompatible with strong oxidizing agents.[12][15]
This guide is intended for informational purposes for qualified professionals and is based on the provided search results. Always consult a comprehensive Safety Data Sheet (SDS) before handling any chemical and perform a thorough risk assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Fluorophenylacetic acid - Safety Data Sheet [chemicalbook.com]
- 6. 4-フルオロフェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Fluorophenylacetic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]
- 9. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]
- 12. 4-Fluorophenylacetic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 4-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 14. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
